

Spectroscopic data of (2-Amino-5-methylphenyl)phosphonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Amino-5-methylphenyl)phosphonic acid
Cat. No.:	B3026453

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Amino-5-methylphenyl)phosphonic acid**

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **(2-Amino-5-methylphenyl)phosphonic acid**. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing established principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and verification of this important organophosphorus compound. Each section includes detailed methodologies, data interpretation causality, and predictive analyses to serve as a reliable reference for laboratory work.

Introduction: The Molecular Profile

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound featuring an aromatic ring substituted with an amino group, a methyl group, and a phosphonic acid moiety. [1] This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and material science, where aminophosphonic acids are recognized as structural analogues of α -amino acids with significant biological activity. [1] Accurate and unambiguous

structural confirmation is the bedrock of any scientific investigation. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, purity, and structural integrity.

This guide will systematically explore the expected spectroscopic data for this molecule. While a complete, publicly available experimental dataset for this specific compound is scarce, the principles of spectroscopy allow for highly accurate predictions based on the extensive literature of related compounds. This document explains the causality behind these predictions, providing a framework for interpreting actual experimental results.

Table 1: Molecular Identifiers and Properties

Property	Value	Source
IUPAC Name	(2-amino-5-methylphenyl)phosphonic acid	[2]
CAS Number	69675-98-5	
Molecular Formula	C ₇ H ₁₀ NO ₃ P	[2]
Molecular Weight	187.13 g/mol	[2]
Monoisotopic Mass	187.039830 Da	[2]
Physical Form	Solid	

The image you are requesting does not exist or is no longer available.

[imgur.com](#)

Figure 1: Structure of **(2-Amino-5-methylphenyl)phosphonic acid** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(2-Amino-5-methylphenyl)phosphonic acid**, ¹H, ¹³C, and ³¹P NMR experiments provide complementary information to fully define its structure. The following data

are predicted based on established substituent effects and spectral data from analogous aminophosphonic acids.[\[3\]](#)[\[4\]](#)

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine. The acidic protons of the phosphonic acid group are often broad and may exchange with solvent, making them difficult to observe.

- Causality of Predictions:** The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. The electron-donating amino group ($-\text{NH}_2$) tends to shield (move upfield) ortho and para protons, while the phosphonic acid group is weakly de-shielding. The expected coupling constants (J -values) are characteristic of ortho (~ 8 Hz) and meta (~ 2 Hz) relationships between protons.

Table 2: Predicted ^1H NMR Data (Solvent: DMSO- d_6 , 400 MHz)

Proton Assignment (Fig. 1)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	$\sim 7.0 - 7.2$	d (doublet)	$J(\text{H3-H4}) \approx 8.0$
H-4	$\sim 6.8 - 7.0$	dd (doublet of doublets)	$J(\text{H4-H3}) \approx 8.0, J(\text{H4-H6}) \approx 2.0$
H-6	$\sim 7.1 - 7.3$	d (doublet)	$J(\text{H6-H4}) \approx 2.0$
$-\text{CH}_3$ (C7)	$\sim 2.2 - 2.4$	s (singlet)	N/A
$-\text{NH}_2$	$\sim 4.5 - 5.5$	br s (broad singlet)	N/A
$-\text{P}(\text{O})(\text{OH})_2$	$\sim 8.0 - 10.0$	br s (broad singlet)	N/A

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reveal seven distinct carbon signals. A key feature of phosphorus-containing compounds is the presence of C-P coupling, which provides definitive evidence for the attachment of the phosphonic acid group.

- Causality of Predictions: The chemical shift of the carbon directly bonded to phosphorus (C-2) is significantly influenced by the phosphorus atom and will exhibit a large one-bond coupling constant (^1JPC).^[5] Other carbons in the ring will show smaller two-, three-, or four-bond couplings. Chemical shifts are predicted based on additive models for aromatic substituents.

Table 3: Predicted ^{13}C NMR Data (Solvent: DMSO-d₆, 101 MHz)

Carbon Assignment (Fig. 1)	Predicted Chemical Shift (δ , ppm)	Predicted P-C Coupling Constant (JPC, Hz)
C-1	~145 - 150	$^2\text{JPC} \approx 10\text{-}15$
C-2	~115 - 120	$^1\text{JPC} \approx 150\text{-}160$
C-3	~130 - 135	$^2\text{JPC} \approx 10\text{-}15$
C-4	~118 - 123	$^3\text{JPC} \approx 5\text{-}10$
C-5	~135 - 140	$^4\text{JPC} \approx 0\text{-}3$
C-6	~128 - 132	$^3\text{JPC} \approx 5\text{-}10$
C-7 (-CH ₃)	~20 - 22	N/A

Experimental Protocol: NMR Data Acquisition

Trustworthy data is contingent on a meticulously executed experimental protocol.

- Sample Preparation: Dissolve ~10-15 mg of **(2-Amino-5-methylphenyl)phosphonic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and its acidic protons without rapid exchange, unlike D₂O.
- Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.

- Set a spectral width of approximately 16 ppm.
- Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.
- Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Set a spectral width of approximately 240 ppm.
 - A larger number of scans (≥ 1024) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ^1H , 1.0 Hz for ^{13}C). Reference the spectrum using the residual solvent peak of DMSO-d₆ ($\delta = 2.50$ ppm for ^1H , $\delta = 39.52$ ppm for ^{13}C).

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

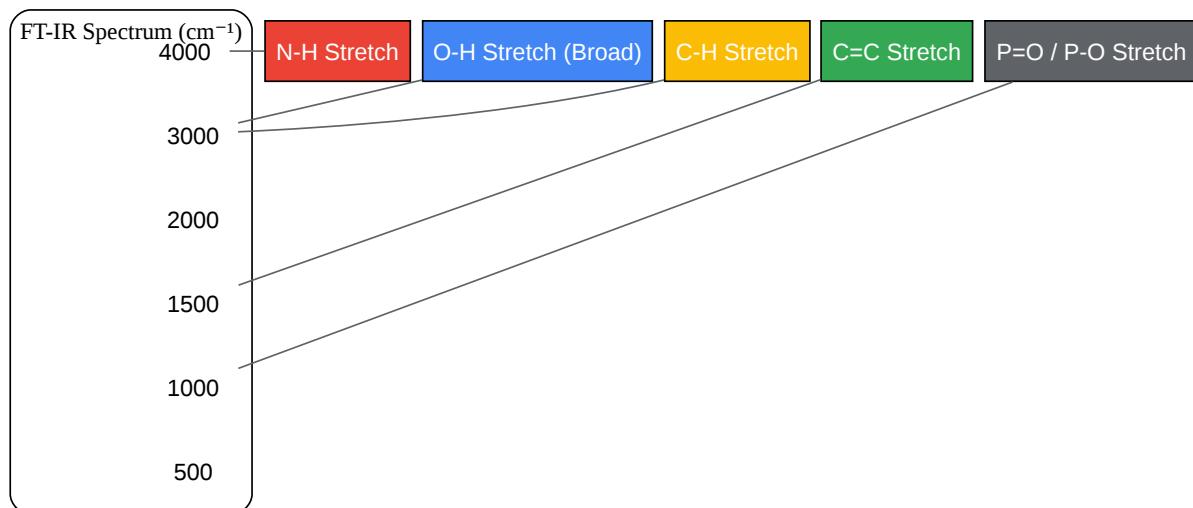
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of **(2-Amino-5-**

methylphenyl)phosphonic acid is expected to be rich with characteristic absorption bands from the amine, aromatic ring, and phosphonic acid groups.

- Causality of Interpretation: The energy (and thus wavenumber) of a molecular vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. The presence of hydrogen bonding, particularly involving the P=O and O-H groups of the phosphonic acid, can significantly broaden the absorption bands. An ATR-FTIR study on various phosphonic acids confirms that the P-O stretching region between 900-1200 cm⁻¹ is highly characteristic.[6]

Table 4: Predicted FT-IR Absorption Bands


Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3300 - 3500	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)	Medium
3000 - 3100	C-H Aromatic Stretch	Phenyl Ring	Medium-Weak
2850 - 2950	C-H Aliphatic Stretch	Methyl (-CH ₃)	Medium-Weak
2500 - 3000	O-H Stretch (Broad)	Phosphonic Acid (-P(O)(OH) ₂)	Broad, Strong
1600 - 1630	N-H Scissoring (Bending)	Primary Amine (-NH ₂)	Medium
1450 - 1550	C=C Aromatic Ring Stretch	Phenyl Ring	Medium-Strong
1150 - 1250	P=O Stretch	Phosphonic Acid	Strong
950 - 1050	P-O Stretch	Phosphonic Acid	Strong
900 - 950	P-OH Bending	Phosphonic Acid	Strong

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and air-drying.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount of the solid **(2-Amino-5-methylphenyl)phosphonic acid** powder onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to achieve an excellent signal-to-noise ratio. The typical spectral range is 4000 to 400 cm^{-1} .

Diagram of Key Vibrational Regions

[Click to download full resolution via product page](#)

Caption: Key functional group regions in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a polar, non-volatile molecule like **(2-Amino-5-methylphenyl)phosphonic acid**, Electrospray Ionization (ESI) is the method of choice.

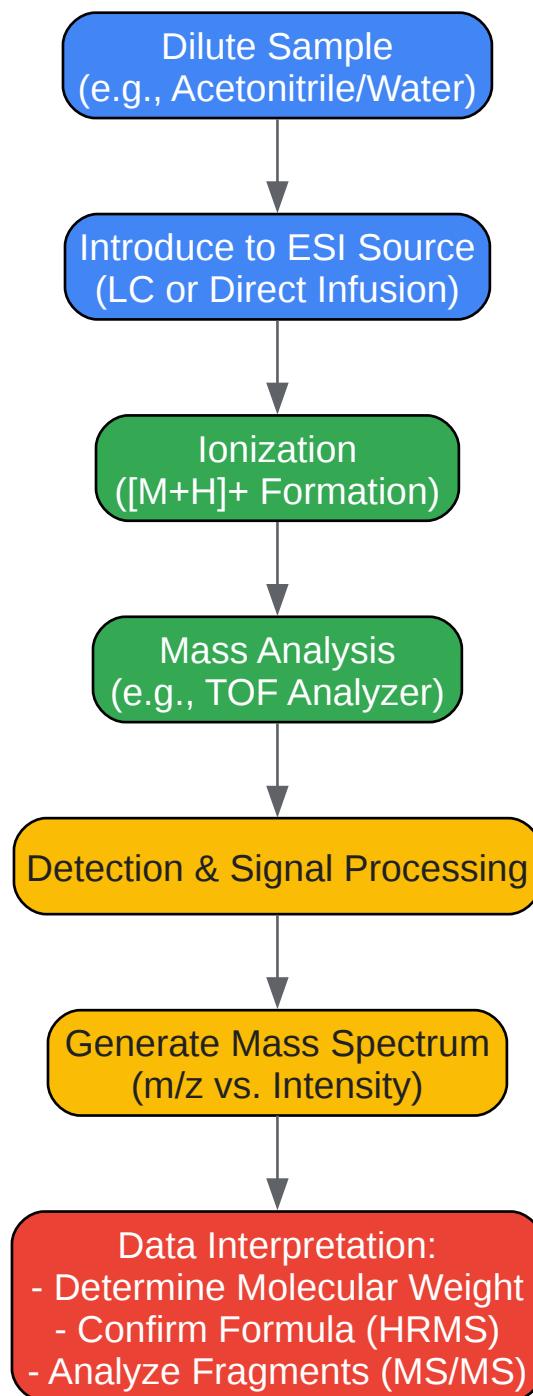
- Causality of Analysis: ESI is a soft ionization technique that typically generates protonated molecules, $[M+H]^+$, in positive ion mode, or deprotonated molecules, $[M-H]^-$, in negative ion mode. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with enough accuracy (to four decimal places) to confirm the elemental formula. The fragmentation pattern, induced by collision-induced dissociation (CID), provides further structural confirmation.

Predicted High-Resolution Mass and Fragmentation

The exact mass of the molecule allows for unambiguous formula confirmation.

Table 5: Predicted High-Resolution Mass Spectrometry Data

Ion Species	Predicted Exact m/z	Elemental Formula
$[M]$	187.03983	$C_7H_{10}NO_3P$
$[M+H]^+$	188.04711	$C_7H_{11}NO_3P^+$
$[M-H]^-$	186.03255	$C_7H_9NO_3P^-$
$[M+Na]^+$	210.02905	$C_7H_{10}NNaO_3P^+$


Expected Fragmentation: In a tandem MS (MS/MS) experiment on the $[M+H]^+$ ion (m/z 188.05), a primary fragmentation pathway would likely involve the neutral loss of water (H_2O , 18.01 Da) from the phosphonic acid group, a common fragmentation for such moieties.

- $[M+H - H_2O]^+$: m/z 170.04

Experimental Protocol: LC-MS (ESI-TOF) Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
- Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion via a syringe pump can also be used if chromatographic separation is not required.
- Ionization Source (ESI) Settings:
 - Mode: Positive (and/or Negative)
 - Capillary Voltage: ~3.5 - 4.5 kV
 - Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.
 - Drying Gas (N₂): Set temperature (~300-350 °C) and flow rate to efficiently desolvate the ions.
- Mass Analyzer (TOF) Settings:
 - Mass Range: Scan from m/z 50 to 500.
 - Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
- Data Analysis: Extract the mass spectrum for the compound's peak. Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion. If MS/MS data was acquired, analyze the fragment ions to corroborate the proposed structure.

Workflow for Mass Spectrometry Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural characterization of **(2-Amino-5-methylphenyl)phosphonic acid** is unequivocally achieved through a combination of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy defines the precise C-H framework and the point of attachment of the phosphonic acid group through C-P coupling. FT-IR spectroscopy provides rapid confirmation of all key functional groups, particularly the characteristic vibrations of the amine and phosphonic acid moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional accuracy. Together, these techniques provide a self-validating system of analysis, ensuring the identity and integrity of the molecule for any research or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (2-Amino-5-methylphenyl)phosphonic acid | 69675-98-5 [smolecule.com]
- 2. (2-Amino-5-methylphenyl)phosphonic acid | C7H10NO3P | CID 258360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Spectroscopic Studies of Some New α -Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ^{13}C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a New Series of Bis(allylic- α -aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data of (2-Amino-5-methylphenyl)phosphonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026453#spectroscopic-data-of-2-amino-5-methylphenyl-phosphonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com